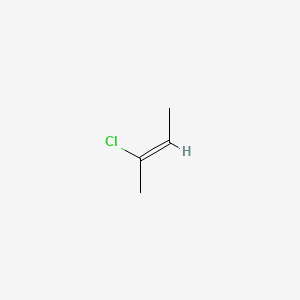

(Z)-2-Chloro-2-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-2-Chloro-2-butene can be synthesized through several methods, including:

Addition of Hydrogen Chloride to 1-Butyne: This method involves the addition of hydrogen chloride (HCl) to 1-butyne under controlled conditions to yield this compound.

Dehydrohalogenation of 2-Chloro-2-butane: This process involves the elimination of hydrogen chloride from 2-chloro-2-butane using a strong base such as potassium hydroxide (KOH) in ethanol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic addition of hydrogen chloride to 1-butyne. This process is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to ensure high yield and selectivity towards the (Z) isomer.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Chloro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) to form 2-buten-2-ol.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalogenated compounds.

Oxidation Reactions: Oxidation of this compound can lead to the formation of epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Halogenation: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or peracids.

Major Products Formed:

2-Buten-2-ol: Formed through nucleophilic substitution.

Dibromo-2-butane: Formed through halogenation.

Epoxides: Formed through oxidation.

Scientific Research Applications

(Z)-2-Chloro-2-butene has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Material Science: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-2-butene involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom make it a versatile compound for various chemical transformations. The molecular targets include nucleophilic sites in other molecules, leading to substitution or addition reactions. The pathways involved typically include the formation of carbocation intermediates or the direct attack of nucleophiles on the electrophilic carbon atoms.

Comparison with Similar Compounds

(E)-2-Chloro-2-butene: The trans isomer of 2-chloro-2-butene, where the chlorine and hydrogen atoms are on opposite sides of the double bond.

1-Chloro-2-butene: A positional isomer with the chlorine atom attached to the first carbon.

2-Chloro-1-butene: Another positional isomer with the chlorine atom attached to the second carbon but with a different double bond position.

Uniqueness: (Z)-2-Chloro-2-butene is unique due to its cis configuration, which influences its reactivity and the types of products formed in chemical reactions. The spatial arrangement of the substituents affects the compound’s physical and chemical properties, making it distinct from its isomers.

Properties

CAS No. |

2211-69-0 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

InChI Key |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

Isomeric SMILES |

C/C=C(\C)/Cl |

Canonical SMILES |

CC=C(C)Cl |

Key on ui other cas no. |

4461-41-0 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reaction described in the research paper?

A1: The research demonstrates that the reaction between gaseous hydrogen chloride and 2-butyne, under specific conditions [], requires a surface catalyst, likely the Pyrex walls of the reaction vessel, to produce (Z)-2-chloro-2-butene. This highlights the importance of surface phenomena in chemical reactions, even in seemingly simple gas-phase systems. The reaction also exhibits high selectivity, yielding only the (Z)-isomer, which is valuable for specific synthetic applications.

Q2: What spectroscopic data can be used to identify and quantify this compound?

A2: The research paper utilizes Fourier-transform infrared spectroscopy (FT-IR) [] to monitor the reaction progress and identify the formation of this compound. Characteristic IR absorption bands for the C=C stretch and C-Cl stretch can be used for both qualitative identification and quantitative analysis of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.